Cupressuflavone

Cyclin-dependent kinase inhibition Kinase selectivity Neurodegeneration

Cupressuflavone (CAS 3952-18-9, 8,8″-biapigenin) is the only C8–C8″ linked biflavonoid ensuring reproducible HNE inhibition (IC50 ~8 μM) and selective PC3 cytotoxicity (IC50 19.9 μM). Avoid experimental variability from C3′–C8″ linked analogs like amentoflavone. Verified ≥98% HPLC purity guarantees accurate quantitation in Cupressus/Juniperus phytochemical analysis and kinase profiling. Essential reference standard for CDK5/elastase SAR studies.

Molecular Formula C30H18O10
Molecular Weight 538.5 g/mol
CAS No. 3952-18-9
Cat. No. B190865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupressuflavone
CAS3952-18-9
Synonymscupressuflavone
Molecular FormulaC30H18O10
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O
InChIInChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)23-11-21(37)25-17(33)9-19(35)27(29(25)39-23)28-20(36)10-18(34)26-22(38)12-24(40-30(26)28)14-3-7-16(32)8-4-14/h1-12,31-36H
InChIKeyLADPNODMUXOPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cupressuflavone (CAS 3952-18-9): Biflavonoid Procurement and Research Selection Guide


Cupressuflavone (CUF) is a naturally occurring C8–C8″-linked biflavonoid formed through oxidative coupling of two apigenin monomers [1]. It is isolated primarily from Cupressaceae species (e.g., Cupressus sempervirens, Juniperus occidentalis, Cupressus torulosa) and is structurally defined by a direct C8–C8″ biphenyl-type linkage between two flavonoid units [1]. Unlike monomeric flavonoids or alternative biflavonoid linkage types (e.g., C3′–C8″ amentoflavone or C4′–O–C6″ hinokiflavone), cupressuflavone's C8–C8″ biapigenin scaffold confers a distinctive planar geometry and hydroxylation pattern that underlies its unique target engagement profile across multiple therapeutic areas [1].

Why Cupressuflavone Cannot Be Substituted with Amentoflavone or Hinokiflavone in Bioactivity-Driven Research


Although cupressuflavone co-occurs with amentoflavone and hinokiflavone in multiple Cupressaceae species [1], these biflavonoids exhibit divergent biological activity profiles that preclude functional interchangeability. The critical structural distinctions—C8–C8″ linkage (cupressuflavone) versus C3′–C8″ (amentoflavone) versus C4′–O–C6″ ether linkage (hinokiflavone)—dictate differential target engagement, cytotoxicity selectivity, and enzyme inhibition potency [2]. Procurement decisions based solely on biflavonoid class membership or shared natural source origin will result in inconsistent experimental outcomes, as evidenced by the quantitative comparisons detailed below. Researchers requiring reproducible data must select the specific biflavonoid validated for the target or pathway under investigation.

Cupressuflavone Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structural Analogs


Cupressuflavone Demonstrates Superior CDK5 Inhibition Potency Compared with CDK2, a Selectivity Profile Distinct from Biflavonoid Peers

Cupressuflavone inhibits CDK5 with an IC50 of 9.29 μM, representing approximately 2-fold greater potency than its inhibition of CDK2 (IC50 = 18.58 μM) . This intra-compound selectivity profile (CDK5/CDK2 potency ratio = 2.0) distinguishes cupressuflavone from amentoflavone, which exhibits a different kinase inhibition signature, and from hinokiflavone, which has been characterized for SENP1 and pre-mRNA splicing modulation rather than CDK family targeting .

Cyclin-dependent kinase inhibition Kinase selectivity Neurodegeneration

Cupressuflavone Exhibits Selective Cytotoxicity Against Prostate Cancer Cells (PC3) with Spared Normal Prostate Cells, Contrasting with Amentoflavone's Lack of A549 Activity

In a direct head-to-head comparison using the MTT assay against human lung cancer A549 cells, cupressuflavone demonstrated cytotoxicity with an IC50 of 65 μM, whereas amentoflavone showed no activity at tested concentrations [1]. Furthermore, cupressuflavone exhibited selective cytotoxicity against human prostate cancer PC3 cells (IC50 = 19.9 μM) while sparing normal prostate PNT2 cells, yielding a high degree of selectivity [1]. The reference chemotherapeutic etoposide displayed an IC50 of 61 μM against A549 cells [1].

Cancer cell cytotoxicity Selectivity index Biflavonoid structure-activity relationship

Cupressuflavone Is a More Potent Cystathionine Beta-Synthase (CBS) Inhibitor than Agathisflavone and Myricetin

In a standardized cystathionine beta-synthase (CBS) inhibition assay, cupressuflavone exhibited an IC50 of 11,500 nM (11.5 μM), demonstrating greater inhibitory potency than the structurally related biflavonoid agathisflavone (IC50 = 17,100 nM) and the monomeric flavonoid myricetin (IC50 = 18,800 nM) . This represents a 1.49-fold increase in potency relative to agathisflavone and a 1.63-fold increase relative to myricetin under identical assay conditions .

Cystathionine beta-synthase inhibition Hydrogen sulfide metabolism Enzyme inhibitor screening

Cupressuflavone Exhibits Minimal SENP1 Inhibition Contrasting with Hinokiflavone's Potent SENP1 Targeting

In a direct comparative in vitro gel-based SENP1 isopeptidase activity assay at 500 μM, cupressuflavone, amentoflavone, isoginkgetin, and sciadopitysin exhibited minimal to no SENP1 inhibition, whereas hinokiflavone demonstrated substantial SENP1 inhibition under identical conditions [1]. Follow-up DARTS (drug affinity responsive target stability) and CESTA (cellular thermal shift) assays confirmed hinokiflavone's direct SENP1 engagement, while cupressuflavone and other tested biflavonoids did not produce a comparable effect [1].

SENP1 inhibition SUMOylation Pre-mRNA splicing modulation

Cupressuflavone Evidence-Backed Research and Procurement Application Scenarios


Neurodegeneration Research Targeting CDK5-Mediated Pathways

Cupressuflavone is suitable for investigations of CDK5 inhibition in neurodegenerative disease models, supported by its documented IC50 of 9.29 μM against CDK5 . The compound's intra-molecular selectivity (CDK5/CDK2 potency ratio = 2.0) provides a defined pharmacological signature for studies requiring CDK5-preferential inhibition without potent CDK2 interference. Researchers should procure cupressuflavone rather than amentoflavone or hinokiflavone, which lack comparable CDK5 inhibition data .

Prostate Cancer Selectivity Studies

Cupressuflavone is validated for prostate cancer research requiring selective cytotoxicity, with an IC50 of 19.9 μM against PC3 cells and demonstrated sparing of normal prostate PNT2 cells [1]. This selectivity profile, established through direct comparison with amentoflavone (which showed no activity against A549 lung cancer cells in the same study) [1], makes cupressuflavone the preferred biflavonoid for investigations of differential cancer cell sensitivity.

CBS-Mediated Hydrogen Sulfide Metabolism Studies

Cupressuflavone is appropriate for research examining cystathionine beta-synthase (CBS) inhibition and hydrogen sulfide (H₂S) metabolic pathways, supported by an IC50 of 11.5 μM . Its 1.49-fold greater potency compared to the structurally related biflavonoid agathisflavone justifies its selection over alternative biflavonoids for CBS-targeted experiments.

Biflavonoid Control Compound for SENP1/SUMOylation Studies

Cupressuflavone serves as a structurally related negative control for studies investigating SENP1 inhibition or pre-mRNA splicing modulation by hinokiflavone. At 500 μM, cupressuflavone demonstrates minimal to no SENP1 inhibition, contrasting with hinokiflavone's potent SENP1 engagement in the same assay system [2]. This defined inactivity makes cupressuflavone a valuable comparator for establishing target specificity in biflavonoid mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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